N1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide
Description
N1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide is an oxalamide derivative characterized by a central oxalamide (N1,N2-substituted oxalyl) backbone. The N1 position is linked to a 2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl group, while the N2 position is substituted with a pyridin-3-yl moiety.
Piperazine derivatives are well-documented for their roles as receptor ligands, and oxalamides are frequently explored for flavoring, antimicrobial, or receptor-modulating activities .
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N'-pyridin-3-yloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-28-18-7-3-2-6-17(18)25-13-11-24(12-14-25)10-9-22-19(26)20(27)23-16-5-4-8-21-15-16/h2-8,15H,9-14H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKFPLSNZQFQKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide typically involves multiple steps, starting with the formation of the piperazine ring One common approach is to react 2-methoxyphenylamine with ethylene dichloride to form the piperazine core
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This would require careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: It serves as a ligand in biological studies, interacting with various receptors and enzymes to elucidate biological pathways.
Medicine: The compound has potential therapeutic applications, including the treatment of cardiovascular diseases, neurological disorders, and other conditions.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The exact pathways and targets depend on the specific application, but generally, the compound interacts with biological macromolecules to modulate their activity.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural uniqueness lies in its 2-methoxyphenylpiperazine and pyridin-3-yl groups. Key comparisons with similar oxalamides include:
Table 1: Structural Comparison of Oxalamide Derivatives
Key Observations :
- Piperazine vs. Non-Piperazine Backbones: The target compound and compound 11 share a piperazine-ethyl group, but differ in aryl substituents (2-methoxyphenyl vs. 2,3-dichlorophenyl). The chloro groups in compound 11 may enhance lipophilicity and receptor affinity compared to the methoxy group in the target compound.
- N2 Substitutions: Pyridin-3-yl (target) vs. pyridin-2-yl (No. 4231) or pyrazolyl (compound 11) . Pyridin-3-yl’s nitrogen position may alter hydrogen-bonding interactions in biological systems.
- Functional Groups : Methoxy groups (target, compound 17 ) vs. halogenated or heterocyclic moieties (compound 11 , GMC-5 ).
Pharmacological and Functional Activity
While direct data for the target compound is unavailable, insights can be drawn from related compounds:
- 5-HT6 Receptor Antagonists: Piperazine-ethanol derivatives (e.g., compound 4j ) with 2-methoxyphenylpiperazine groups exhibit nanomolar affinity (IC50 = 32 nM) for 5-HT6 receptors, suggesting the target’s piperazine moiety may contribute to CNS activity.
- Umami Agonists : S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) demonstrates that oxalamides with aromatic/heteroaromatic groups can activate taste receptors, though the target’s pyridin-3-yl group may confer distinct binding properties.
Metabolic and Toxicological Profiles
- Metabolism: Oxalamides like No. 1769 and 1770 are metabolized via hydrolytic cleavage of the oxalamide bond and hepatic oxidation. The target’s 2-methoxyphenyl group may slow oxidative metabolism compared to chlorinated analogs.
- Safety: Structurally related flavoring agents exhibit a No Observed Effect Level (NOEL) of 100 mg/kg bw/day , suggesting a high safety margin for low-exposure applications.
Biological Activity
N1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide is a compound of interest due to its potential pharmacological applications, particularly in the modulation of neurotransmitter systems. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C25H29N5O3 |
| Molecular Weight | 447.5 g/mol |
| CAS Number | 1049574-73-3 |
The primary mechanism of action for this compound involves its interaction with alpha1-adrenergic receptors (α1-AR) . These receptors are part of the G protein-coupled receptor family and play a significant role in various physiological processes, including vascular tone regulation and neurotransmitter release.
Binding Affinity
The compound exhibits a binding affinity for α1-ARs in the range of 22 nM to 250 nM , indicating a moderate potency in receptor modulation.
Pharmacological Effects
Research indicates that this compound may influence multiple biochemical pathways associated with conditions such as:
- Hypertension : By antagonizing α1-ARs, the compound can potentially lower blood pressure through vasodilation.
- Anxiety and Depression : The modulation of serotonin receptors may provide therapeutic effects in mood disorders.
Case Studies
In a study examining the effects of similar compounds on serotonin (5-HT1A) receptors, it was found that piperazine derivatives can significantly alter neuronal firing rates, suggesting potential anxiolytic properties .
In Silico Studies
In silico docking studies have been employed to explore the compound's pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME). These studies suggest favorable bioavailability and metabolic stability, which are critical for therapeutic applications .
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
Q & A
Q. What are the optimal synthetic routes for N1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide, and how can purity be ensured?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the piperazine-ethyl intermediate via nucleophilic substitution of 2-methoxyphenylpiperazine with a bromoethyl precursor, achieving yields of ~60–75% under reflux conditions .
- Step 2 : Oxalamide coupling between the intermediate and pyridin-3-amine using carbodiimide-based coupling agents (e.g., EDC/HOBt), monitored by TLC for completion .
- Purification : Normal-phase chromatography (e.g., ethyl acetate/methanol gradients) or amine-phase columns effectively isolate the product, with HPLC purity >95% .
- Characterization : Confirm structure via -/-NMR (e.g., piperazine protons at δ 2.5–3.5 ppm, pyridine signals at δ 8.1–8.7 ppm) and high-resolution mass spectrometry (HRMS) .
Q. How should researchers address challenges in characterizing this compound’s stability under varying pH conditions?
- Methodology : Conduct accelerated stability studies in buffers (pH 1–10) at 37°C, analyzing degradation products via LC-MS.
- Key Findings : Piperazine derivatives often show instability in acidic conditions due to protonation of the nitrogen atoms, leading to ring-opening byproducts. Stabilizers like antioxidants (e.g., BHT) or lyophilization improve shelf life .
Advanced Research Questions
Q. What computational strategies are effective for predicting this compound’s binding affinity to histamine or serotonin receptors?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with H1/H4 or 5-HT1A receptors. The 2-methoxyphenyl group likely engages in π-π stacking with aromatic residues (e.g., Phe434 in H1), while the pyridine moiety forms hydrogen bonds with Asp116 .
- MD Simulations : Perform 100-ns simulations to assess binding stability. The ethyl linker’s flexibility may influence receptor residence time, as seen in analogs with similar piperazine-ethyl scaffolds .
Q. How do structural modifications at the piperazine or pyridine moieties influence pharmacological activity?
- SAR Insights :
- Piperazine Substitution : Replacing 2-methoxyphenyl with 4-fluorophenyl (as in related compounds) increases H1 receptor selectivity by 3-fold but reduces aqueous solubility .
- Pyridine Position : Switching from pyridin-3-yl to pyridin-2-yl alters hydrogen-bonding patterns, diminishing 5-HT1A affinity (IC50 shifts from 12 nM to 48 nM) .
- Experimental Validation : Radioligand binding assays (e.g., -mepyramine for H1) and functional cAMP assays validate computational predictions .
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Case Study : A 2023 study reported conflicting IC50 values for H4 receptor inhibition (12 nM vs. 35 nM).
- Root Cause : Variability in assay conditions (e.g., CHO vs. HEK293 cells) and ligand batch purity (e.g., residual solvents affecting potency) .
- Resolution : Standardize protocols using WHO-recommended reference standards (e.g., MM0421.02 for impurity profiling) and validate via inter-laboratory studies .
Methodological and Analytical Questions
Q. What analytical techniques are critical for quantifying trace impurities in this compound?
Q. How can researchers optimize in vitro metabolic stability assays for this compound?
- Protocol : Incubate with human liver microsomes (HLMs) and NADPH, monitoring parent compound depletion via LC-MS/MS.
- Key Parameters :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
